
23-(Morpholin-4-YL)-3,6,9,12,15,18,21-heptaoxatricosan-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
23-(Morpholin-4-YL)-3,6,9,12,15,18,21-heptaoxatricosan-1-OL is a complex organic compound characterized by the presence of a morpholine ring and multiple ether linkages
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 23-(Morpholin-4-YL)-3,6,9,12,15,18,21-heptaoxatricosan-1-OL typically involves multi-step organic reactions. One common method involves the reaction of morpholine with a suitable precursor containing multiple ether linkages. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-enhanced synthesis and heterogeneous catalysis have been explored to improve the efficiency of the production process .
化学反応の分析
Types of Reactions
23-(Morpholin-4-YL)-3,6,9,12,15,18,21-heptaoxatricosan-1-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups into the morpholine ring .
科学的研究の応用
23-(Morpholin-4-YL)-3,6,9,12,15,18,21-heptaoxatricosan-1-OL has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 23-(Morpholin-4-YL)-3,6,9,12,15,18,21-heptaoxatricosan-1-OL involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Morpholin-4-yl-acetic acid: A simpler compound with a morpholine ring and acetic acid moiety.
4-Morpholin-4-yl-2-(trifluoromethyl)aniline: Contains a morpholine ring and a trifluoromethyl group.
3-(Morpholin-4-yl)aniline: Features a morpholine ring attached to an aniline moiety.
Uniqueness
23-(Morpholin-4-YL)-3,6,9,12,15,18,21-heptaoxatricosan-1-OL is unique due to its extended ether linkages and the presence of a morpholine ring. This structural complexity imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields .
特性
CAS番号 |
92759-77-8 |
|---|---|
分子式 |
C20H41NO9 |
分子量 |
439.5 g/mol |
IUPAC名 |
2-[2-[2-[2-[2-[2-[2-(2-morpholin-4-ylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C20H41NO9/c22-4-8-25-10-12-27-14-16-29-18-20-30-19-17-28-15-13-26-11-9-24-7-3-21-1-5-23-6-2-21/h22H,1-20H2 |
InChIキー |
PIPMYYJFBSBRTH-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CCOCCOCCOCCOCCOCCOCCOCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


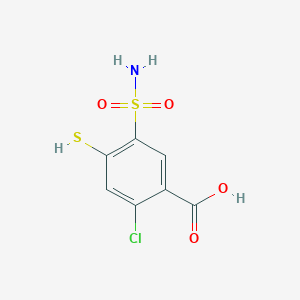
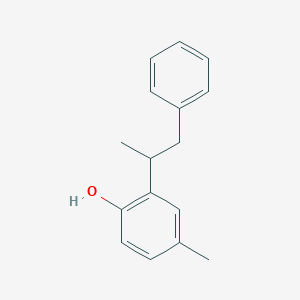
![[3-(2-Oxoethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]methyl acetate](/img/structure/B14356710.png)
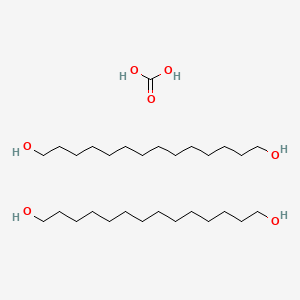
![[4-[[5-(3-Chlorobenzoyl)peroxy-2-cyano-5-oxopentan-2-yl]diazenyl]-4-cyanopentanoyl] 3-chlorobenzenecarboperoxoate](/img/structure/B14356727.png)
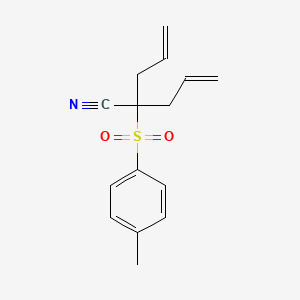
![5-Phenylpyrimido[4,5-b]quinoline-2,4(1H,3H)-dione](/img/structure/B14356746.png)
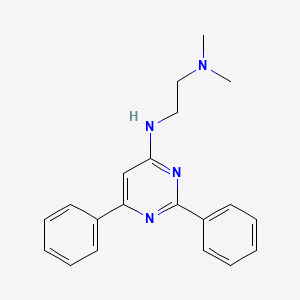

![Piperidine, 1-[[3-(trifluoromethyl)phenyl]methyl]-](/img/structure/B14356758.png)
![N-[(4-tert-Butylphenyl)methoxy]benzamide](/img/structure/B14356762.png)

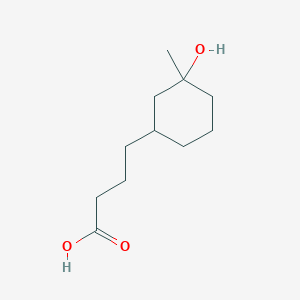
![1,1'-[Disulfanediyldi(pent-3-en-1-yne-5,3-diyl)]dibenzene](/img/structure/B14356774.png)
